molecular formula C24H32N2O3S B6131487 4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide

4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide

Cat. No.: B6131487
M. Wt: 428.6 g/mol
InChI Key: PKAVJBXHKZEWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-(2-thienyl)ethyl]benzamide is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is classified as a cannabinoid receptor agonist. CP-55940 has been shown to have a high affinity for both CB1 and CB2 cannabinoid receptors, which are found throughout the body and play a crucial role in a variety of physiological processes.

Mechanism of Action

CP-55940 exerts its effects by binding to and activating CB1 and CB2 cannabinoid receptors. These receptors are found throughout the body and play a crucial role in a variety of physiological processes such as pain sensation, inflammation, and immune response. By activating these receptors, CP-55940 can modulate these processes and produce a variety of therapeutic effects.
Biochemical and Physiological Effects:
CP-55940 has been shown to produce a variety of biochemical and physiological effects in animal models and human studies. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of immune function. In addition, CP-55940 has been shown to produce mild psychoactive effects, which may limit its use in certain therapeutic applications.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages as a research tool, including its high affinity for cannabinoid receptors, its ability to produce a variety of physiological effects, and its potential therapeutic applications. However, CP-55940 also has several limitations, including its complex synthesis, its potential psychoactive effects, and its potential for abuse.

Future Directions

There are several future directions for research on CP-55940. These include further characterization of its pharmacological effects, identification of potential therapeutic applications, and development of more selective and potent cannabinoid receptor agonists. In addition, future research may focus on the development of novel delivery systems for CP-55940, such as transdermal patches or inhalation devices, to improve its therapeutic potential.

Synthesis Methods

CP-55940 is synthesized through a multistep process that involves the coupling of several key intermediates. The first step involves the synthesis of a piperidine intermediate, which is then coupled with a thienyl-containing intermediate to form the final product. The synthesis of CP-55940 is a complex process that requires a high degree of expertise and specialized equipment.

Scientific Research Applications

CP-55940 has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of a variety of conditions such as chronic pain, multiple sclerosis, and epilepsy. In addition, CP-55940 has been shown to have potential applications in the treatment of addiction and psychiatric disorders.

Properties

IUPAC Name

4-(1-cyclopentylpiperidin-4-yl)oxy-3-methoxy-N-(1-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-17(23-8-5-15-30-23)25-24(27)18-9-10-21(22(16-18)28-2)29-20-11-13-26(14-12-20)19-6-3-4-7-19/h5,8-10,15-17,19-20H,3-4,6-7,11-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAVJBXHKZEWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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